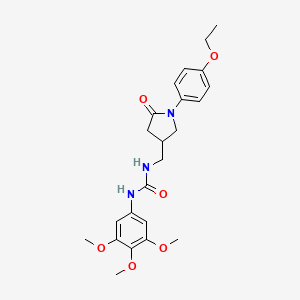

![molecular formula C17H19N3O3S B2921223 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034331-81-0](/img/structure/B2921223.png)

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

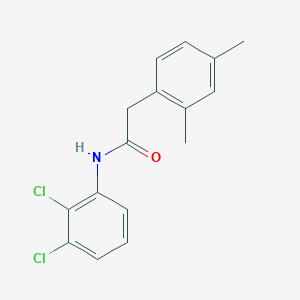

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound, also known as N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-1-phenylmethanesulfonamide, is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by the compound affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s inhibition of FGFRs has several molecular and cellular effects. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis involving the preparation of the pyrrolopyridine core, followed by functionalization to introduce the sulfonamide group. Key steps include:

Formation of the 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine scaffold through cyclization reactions.

N-alkylation to attach the ethyl bridge.

Sulfonation to introduce the phenylmethanesulfonamide moiety.

Industrial Production Methods: Industrial-scale production may utilize automated systems for large-scale reactions, optimizing yields through controlled reaction conditions like temperature, pressure, and pH. The use of flow chemistry can enhance the efficiency of these synthetic processes.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The pyrrolopyridine core can undergo oxidation, typically using oxidizing agents like KMnO4 or H2O2.

Reduction: Reduction reactions may involve hydrogenation using catalysts like Pd/C.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, potentially modifying functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Palladium on carbon, sodium borohydride.

Solvents: DMF, DMSO, methanol.

Major Products:

Oxidation can yield N-oxide derivatives.

Reduction might produce alcohols or amines, depending on the sites of reduction.

Substitution could lead to a wide variety of substituted derivatives, enhancing the molecule’s versatility.

Scientific Research Applications: This compound has multifaceted applications in scientific research:

Chemistry: Utilized as a building block for more complex organic molecules.

Biology: Investigated for its potential in modulating biological pathways and as a probe in biochemical studies.

Medicine: Explored for therapeutic properties, possibly in the development of novel drugs targeting specific enzymes or receptors.

Industry: Could be used in materials science, such as in the creation of polymers or specialized coatings.

Mechanism of Action: The compound's effects are largely determined by its interaction with biological macromolecules:

Molecular Targets: Potentially interacts with proteins, enzymes, or receptors, modulating their activity.

Pathways Involved: Depending on the biological context, it may influence signaling pathways, enzyme kinetics, or gene expression profiles.

Comparación Con Compuestos Similares

Similar Compounds: Include other sulfonamide-containing molecules or pyrrolopyridine derivatives.

Uniqueness: What sets this compound apart is its specific combination of the pyrrolopyridine core and the sulfonamide group, which may confer unique reactivity and biological activity compared to other structurally related compounds.

This comprehensive review highlights the versatility and potential of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide, showcasing its significance in scientific research and industrial applications

Propiedades

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-19-10-7-15-8-11-20(17(21)16(15)19)12-9-18-24(22,23)13-14-5-3-2-4-6-14/h2-8,10-11,18H,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXWXWUPLQIPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

![6-Cyclopropyl-3-[2-oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2921150.png)

![4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921152.png)

![7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2921154.png)

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)

![N-methyl-2-(3-phenoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)